Predicted Physicochemical Property Advantage: LogP and Aqueous Solubility of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (90796-54-6) Compared to Unsubstituted Morpholinopropylamine
Computational prediction indicates that 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine (Target) exhibits a significantly higher predicted LogP (1.2) compared to unsubstituted morpholine (0.03), while maintaining superior aqueous solubility (50.0 mg/mL) relative to other substituted analogs [1]. This profile balances lipophilicity for membrane permeability with sufficient solubility for formulation, a critical advantage over both unsubstituted (lower LogP, potentially lower CNS penetration) and more lipophilic substituted analogs (LogP 1.83, solubility 0.639 mg/mL).
| Evidence Dimension | Predicted LogP and Aqueous Solubility |
|---|---|
| Target Compound Data | LogP = 1.2; Solubility = 50.0 mg/mL |
| Comparator Or Baseline | Morpholine: LogP = 0.03, Solubility = 86.7 mg/mL; N-Ethylmorpholine analog: LogP = 1.83, Solubility = 0.639 mg/mL |
| Quantified Difference | Target LogP is 1.17 units higher than morpholine (40-fold increase in partition coefficient); Solubility is 78× higher than N-ethylmorpholine analog. |
| Conditions | Computational prediction models (ALOGPS, LogP, aqueous solubility estimation) |
Why This Matters
This balanced profile positions DMMPA as a versatile scaffold for CNS-targeted programs requiring both blood-brain barrier permeability (moderate LogP) and developable solubility, avoiding the extremes seen in simpler morpholine derivatives.
- [1] PubChem. CID 45052121 Comparative Property Data. View Source
